

CHIC35 selectivity profile against other sirtuins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	CHIC35
Cat. No.:	B1668616

[Get Quote](#)

An In-depth Technical Guide on the Selectivity Profile of **CHIC35** Against Sirtuins

Introduction

CHIC35, an analog of EX-527, has emerged as a significant small molecule inhibitor of sirtuins, a class of NAD⁺-dependent protein deacetylases.^[1] Sirtuins (SIRT1-7 in mammals) are crucial regulators in a multitude of cellular processes, including gene expression, metabolism, DNA repair, and inflammation, making them attractive therapeutic targets for a range of diseases.^[2] ^[3]^[4] The therapeutic potential of any sirtuin modulator is critically dependent on its selectivity for a specific isoform. This document provides a comprehensive technical overview of the selectivity profile of **CHIC35**, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals.

Data Presentation: CHIC35 Selectivity Profile

CHIC35 demonstrates potent and selective inhibition of SIRT1 over other sirtuin isoforms, particularly SIRT2 and SIRT3.^[1] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data below, compiled from available literature, summarizes the inhibitory activity of **CHIC35** against SIRT1, SIRT2, and SIRT3.

Sirtuin Isoform	IC50 (μM)	Selectivity vs. SIRT1 (Fold)
SIRT1	0.124[1]	1x
SIRT2	2.8[1]	~22.6x
SIRT3	>100[1]	>806x

Note: **CHIC35** is the (S)-enantiomer of the compound designated as 1b or 35, which is the active isomer. The racemic mixture of this compound has a reported IC50 for SIRT1 of 124 nM. [5]

Experimental Protocols

The determination of the sirtuin selectivity profile of an inhibitor like **CHIC35** involves robust enzymatic assays. While specific protocols for **CHIC35** are proprietary to the conducting laboratories, a standard methodology based on commercially available fluorescent assay kits is described below. This protocol reflects a common approach for measuring sirtuin activity and inhibition.

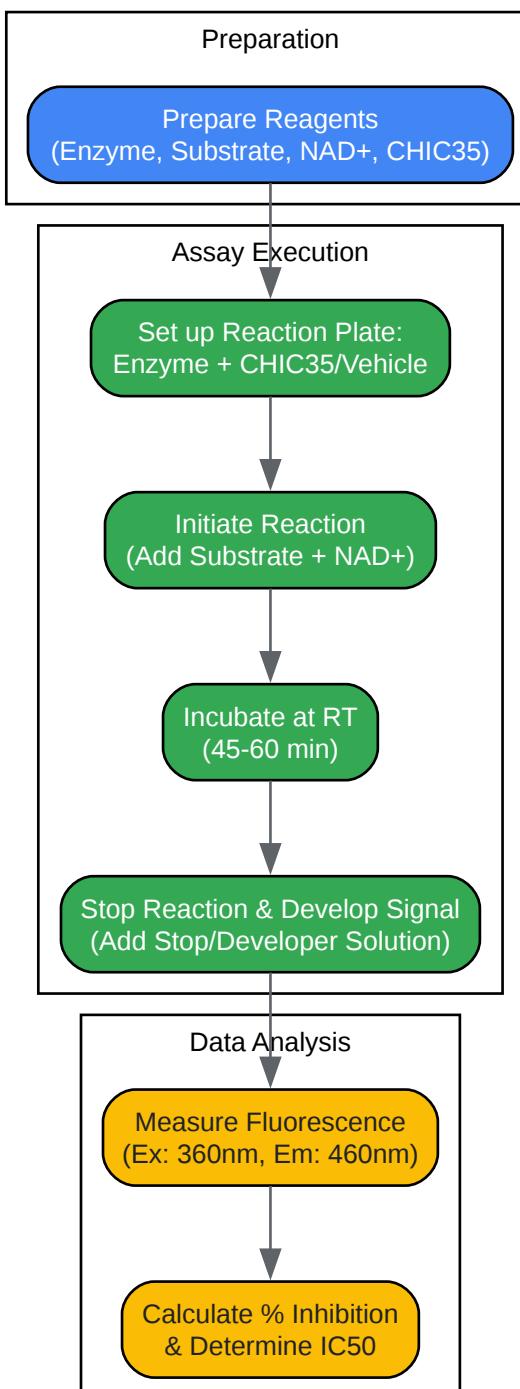
Principle of the Assay

The assay quantifies sirtuin deacetylase activity using a fluorogenic substrate. A common substrate is a peptide derived from a known sirtuin target, such as p53, containing an acetylated lysine residue and conjugated to a fluorophore like aminomethylcoumarin (AMC).[6] When the sirtuin enzyme deacetylates the lysine, the peptide becomes susceptible to a developer solution which cleaves the peptide backbone and releases the highly fluorescent AMC. The intensity of the fluorescence is directly proportional to the deacetylase activity. An inhibitor like **CHIC35** will reduce the rate of deacetylation, resulting in a lower fluorescence signal.

Materials and Reagents

- Enzymes: Recombinant human SIRT1, SIRT2, SIRT3, etc.
- Substrate: Fluorogenic acetylated peptide (e.g., p53-derived peptide-AMC).[6]
- Cofactor: Nicotinamide adenine dinucleotide (NAD⁺).[6]

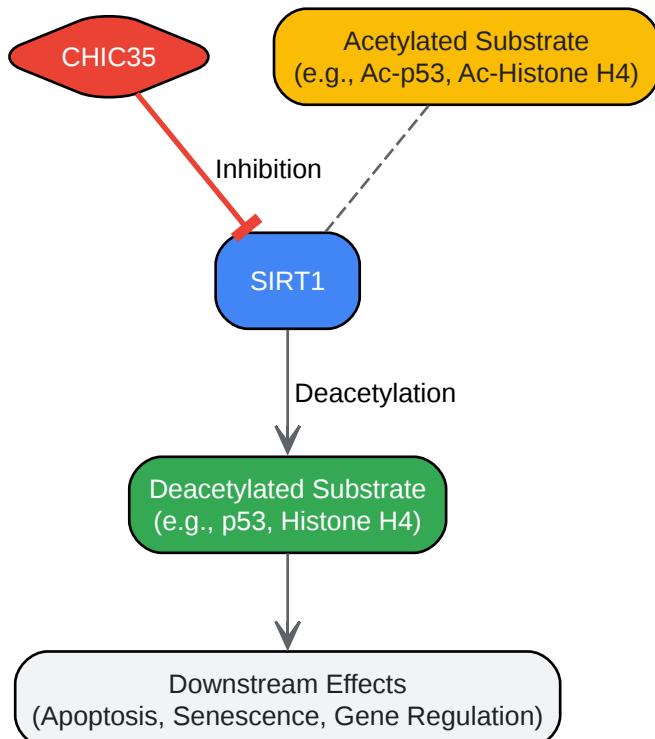
- Inhibitor: **CHIC35**, dissolved in an appropriate solvent (e.g., DMSO).
- Assay Buffer: Buffer solution to maintain optimal pH and ionic strength.
- Stop/Developing Solution: Contains a protease to cleave the deacetylated substrate and a sirtuin inhibitor (e.g., nicotinamide) to stop the reaction.[\[6\]](#)
- Instrumentation: 96-well plate fluorometer capable of excitation at ~350-360 nm and emission detection at ~450-465 nm.[\[6\]](#)


Assay Procedure

- Reagent Preparation: Prepare working solutions of the sirtuin enzyme, NAD⁺, and the fluorogenic peptide substrate in assay buffer. Prepare serial dilutions of **CHIC35** to test a range of concentrations.
- Reaction Setup: In a 96-well plate, add the assay buffer, the sirtuin enzyme, and the **CHIC35** solution (or vehicle control).
- Initiation: Initiate the enzymatic reaction by adding the substrate/NAD⁺ mixture to all wells.
- Incubation: Cover the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 45-60 minutes), often with gentle shaking.[\[6\]](#)
- Termination and Development: Stop the reaction by adding the stop/developing solution to each well. This solution halts enzymatic activity and initiates the release of the fluorophore from the deacetylated substrate.[\[6\]](#)
- Signal Detection: Incubate the plate for a short period to allow for the development of the fluorescent signal. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Subtract the background fluorescence (wells with no enzyme).
 - Calculate the percentage of inhibition for each **CHIC35** concentration relative to the vehicle control wells.

- Plot the percent inhibition against the logarithm of the **CHIC35** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations


Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for determining sirtuin inhibition by **CHIC35**.

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: **CHIC35** inhibits SIRT1, leading to substrate hyperacetylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sirtuin functions and modulation: from chemistry to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and inhibition of sirtuins: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymancell.com [cdn.caymancell.com]
- To cite this document: BenchChem. [CHIC35 selectivity profile against other sirtuins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668616#chic35-selectivity-profile-against-other-sirtuins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com